molecular formula C18H16FN5O3S B4513171 N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4513171
M. Wt: 401.4 g/mol
InChI Key: OPZBCDQALJMDMY-UHFFFAOYSA-N
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Description

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropyl group, a thiadiazole ring, and a pyridazinone moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps. The starting materials often include cyclopropylamine, thiadiazole derivatives, and pyridazinone compounds. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures in place. The use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-chloro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
  • **N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Uniqueness

The uniqueness of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O3S/c1-27-11-4-5-12(13(19)8-11)14-6-7-16(26)24(23-14)9-15(25)20-18-22-21-17(28-18)10-2-3-10/h4-8,10H,2-3,9H2,1H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZBCDQALJMDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 3
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 5
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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